molecular formula C6H12N4 B12438084 2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine

2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine

Cat. No.: B12438084
M. Wt: 140.19 g/mol
InChI Key: OOZOFPDFTSJLNF-UHFFFAOYSA-N
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Description

Chemical Structure:
2-(3-Ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine (CAS: 1333575-88-4 as its dihydrochloride salt) is a heterocyclic amine featuring a 1,2,4-triazole ring substituted with an ethyl group at position 2. The ethanamine chain is attached to position 4 of the triazole ring. Its molecular formula is C₆H₁₂N₄·2HCl, with a molecular weight of 199.08 g/mol (). This compound is typically synthesized via cyclization or substitution reactions involving triazole precursors (e.g., click chemistry, as seen in ).

Applications: Triazole derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

2-(3-ethyl-1,2,4-triazol-4-yl)ethanamine

InChI

InChI=1S/C6H12N4/c1-2-6-9-8-5-10(6)4-3-7/h5H,2-4,7H2,1H3

InChI Key

OOZOFPDFTSJLNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=CN1CCN

Origin of Product

United States

Preparation Methods

Table 1: Molecular Data of 2-(3-Ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine

Property Value Source
Molecular Formula C₆H₁₂N₄
Molecular Weight 140.19 g/mol
IUPAC Name 2-(3-Ethyl-1,2,4-triazol-4-yl)ethanamine
SMILES CCC1=NN=CN1CCN
PubChem CID 53613695

Ethanamine Side Chain Attachment

The ethanamine group is typically introduced via nucleophilic substitution or condensation:

  • Amination : Reacting the triazole intermediate with ethylenediamine or a protected amine under mild conditions. This step may involve catalysts like Lewis acids or microwave-assisted synthesis.
  • Reductive Amination : If aldehyde intermediates are present, reductive amination with ammonia or amines could form the ethanamine moiety.

Dihydrochloride Salt Formation

The dihydrochloride salt enhances solubility and stability for pharmaceutical or industrial applications:

  • Protonation : Treatment of the free base with hydrochloric acid in anhydrous solvents (e.g., ethanol or dichloromethane) yields the dihydrochloride salt. The reaction is exothermic and requires controlled conditions.

Table 2: Properties of the Dihydrochloride Salt

Property Value Source
Molecular Formula C₆H₁₄Cl₂N₄
Molecular Weight 213.11 g/mol
SMILES CCC1=NN=CN1CCN.Cl.Cl
CAS Number 1333575-88-4

Analytical Characterization

Key techniques for verifying compound identity include:

  • NMR Spectroscopy :
    • ¹H NMR: Peaks for ethyl (δ 1.2–1.5 ppm), triazole protons (δ 7.5–8.5 ppm), and ethanamine (δ 2.5–3.5 ppm).
    • ¹³C NMR: Signals for triazole carbons (δ 120–160 ppm) and ethanamine carbons (δ 35–50 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 140.19 (free base) or 213.11 (dihydrochloride).

Research Findings and Optimization

Studies on related triazole derivatives highlight strategies to improve yields and selectivity:

  • Catalytic Systems : Use of transition metals (e.g., Cu, Pd) or ionic liquids can accelerate cyclization reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in amination steps.
  • Scale-Up : Continuous flow reactors and high-throughput screening optimize reaction conditions for industrial production.

Chemical Reactions Analysis

Triazole Ring Formation

The triazole core is typically synthesized via cycloaddition reactions. For example:

  • 1,3-Dipolar cycloaddition between azides and alkynes under copper catalysis (click chemistry) forms the triazole ring .

  • Alkylation of triazole precursors with ethylamine or its derivatives under reflux conditions (e.g., ethanol) yields the ethyl-substituted triazole.

Functionalization

Post-triazole formation, ethanamine introduction occurs through:

  • Nucleophilic substitution : Reaction of triazole precursors with ethylamine derivatives under basic conditions.

  • Purification : Recrystallization from solvents like ethanol or dichloromethane to isolate the final product.

Step Reagents/Conditions Yield Reference
Triazole formationAzide + alkyne, CuI, Et₃N76–82%
AlkylationEthylamine, ethanol, reflux86–95%
PurificationRecrystallization (ethanol)

Key Chemical Reactions

The compound undergoes diverse reactions due to its triazole ring and ethanamine moiety:

Alkylation

Mechanism : The triazole nitrogen atoms participate in electrophilic substitution, enabling reactions with alkylating agents (e.g., alkyl halides) .
Example : Reaction with alkyl halides under basic conditions forms alkylated derivatives.

Click Chemistry (Huisgen Cycloaddition)

Mechanism : The triazole ring can act as a dipolarophile in copper-catalyzed azide-alkyne cycloadditions .
Example : Reaction with alkynes and azides generates functionalized triazoles for bioconjugation or materials science .

Substitution Reactions

Mechanism : Electrophilic aromatic substitution (e.g., nitration, halogenation) occurs at the triazole ring .
Example : Nitration introduces nitro groups, altering reactivity for downstream applications .

Cyclization

Mechanism : The ethanamine group can participate in cyclization with carbonyl compounds (e.g., aldehydes) to form heterocycles .
Example : Reaction with aldehydes under acidic conditions forms Schiff bases.

Stability and Handling

  • Physical Properties : Stable under standard laboratory conditions; molecular weight = 140.19 g/mol .

  • Storage : Protected from moisture and light; no specific boiling point reported.

Biological Mechanisms

Key Interactions :

  • Enzyme Binding : The triazole ring forms hydrogen bonds and π–π interactions with enzyme active sites (e.g., CSNK2) .

  • Structural Influence : The ethyl group enhances lipophilicity, affecting drug permeability and efficacy.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for developing new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazoles are known for their antimicrobial and antifungal properties, and derivatives of this compound may exhibit similar activities.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Triazole-containing compounds are often investigated for their ability to inhibit enzymes or interact with biological targets, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its ability to undergo various chemical transformations makes it a valuable intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which 2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Substituents (Triazole Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(3-Ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine 1333575-88-4* Ethyl (C3), H (N4) C₆H₁₂N₄·2HCl 199.08 Potential enzyme modulator
2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine 1334147-24-8 Methyl (C3), H (N4) C₅H₁₀N₄·2HCl 199.08 Higher polarity vs. ethyl analog
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine 1343756-59-1 Ethyl (C3), Methyl (N1) C₇H₁₄N₄ 154.21 (free base) Altered ring substitution position
1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine 1423027-75-1 Phenyl-triazole hybrid C₁₀H₁₂N₄ 188.23 Bioactive hybrid molecule
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine HY-W062542 Imidazole core (vs. triazole) C₆H₁₁N₃ 125.17 Histamine metabolite

Key Observations :

Substituent Effects: Ethyl vs. Positional Isomerism: The compound in substitutes the triazole at position 5 (vs. position 4 in the target compound), altering electronic distribution and steric interactions .

Heterocycle Core :

  • Replacing the triazole with an imidazole () introduces a different hydrogen-bonding pattern, affecting biological activity (e.g., histamine metabolism).

Synthetic Routes :

  • Click chemistry () and condensation-reduction reactions () are common methods for synthesizing ethanamine derivatives.

Biological Activity

2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine, also known as a derivative of triazole, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique triazole ring structure, which is often associated with various therapeutic properties including antifungal, antibacterial, and anticancer effects.

The compound has the following chemical characteristics:

  • Chemical Formula : C6H12N4
  • CAS Number : 1333575-88-4
  • Molecular Weight : 140.19 g/mol
  • Physical Form : Powder
  • Purity : ≥95% .

Antifungal Activity

Research has indicated that triazole derivatives exhibit significant antifungal properties. A study comparing various triazole compounds showed that certain derivatives effectively inhibited the growth of Candida species, with some demonstrating potency comparable to established antifungal agents like ketoconazole . The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes.

Antibacterial Activity

Triazole derivatives have also been evaluated for their antibacterial efficacy. In vitro tests revealed that this compound exhibited notable activity against several pathogenic bacteria. For instance, compounds from this class have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For example, derivatives similar to this compound were tested against human cancer cell lines like MCF-7 (breast cancer) and HEPG2 (liver cancer). Results indicated that these compounds could inhibit cell proliferation significantly, suggesting a promising role in cancer therapy . The mechanism of action may involve the disruption of microtubule formation and interference with cellular signaling pathways critical for tumor growth.

Study on Antifungal Activity

In a comparative study published in MDPI, various triazole derivatives were synthesized and tested against eleven Candida species. The study found that specific compounds exhibited IC50 values lower than those of conventional antifungal treatments, indicating their potential as effective alternatives .

Study on Anticancer Efficacy

Another significant study highlighted the anticancer properties of triazole derivatives. The synthesized compounds were subjected to cytotoxicity assays against MCF-7 cells. Notably, certain derivatives showed IC50 values below 10 µg/mL, demonstrating potent anticancer activity and suggesting further investigation into their mechanisms of action .

Summary Table of Biological Activities

Activity TypeEfficacy LevelReference
AntifungalHigh (compared to ketoconazole)
AntibacterialModerate to High
AnticancerSignificant (IC50 < 10 µg/mL)

Q & A

Q. Key Factors for Yield Optimization :

  • Catalyst choice : Acidic conditions (HCl) improve reaction efficiency .
  • Reaction time : Extended durations (24 hours) enhance crystallinity .
  • Solvent polarity : Ethanol balances solubility and precipitation .

Basic: How can X-ray crystallography determine the molecular structure of this compound, and what software tools are recommended?

Methodological Answer:

Crystal Growth : Dissolve the compound in a volatile solvent (e.g., ethanol) and allow slow evaporation to obtain single crystals .

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) to measure Bragg reflections.

Structure Solution : Employ direct methods in SHELXS to solve the phase problem .

Refinement : Iteratively adjust atomic parameters (coordinates, displacement) using SHELXL to minimize R-factors .

Visualization : Generate thermal ellipsoid plots with ORTEP-3 to validate geometry .

Q. Software Workflow :

  • SHELXTL (Bruker) or WinGX for data integration and refinement .
  • Mercury or Olex2 for molecular graphics .

Basic: What methodologies evaluate the antimicrobial activity of this compound in preclinical studies?

Methodological Answer:

  • Agar Dilution Assay : Measure minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Microbroth Dilution : Quantify growth inhibition in 96-well plates using resazurin dye .
  • Time-Kill Kinetics : Assess bactericidal/fungicidal effects over 24 hours .

Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls to validate results .

Basic: What safety protocols mitigate exposure risks during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Waste Disposal : Segregate chemical waste and contract licensed disposal services .
  • Emergency Measures : Rinse exposed skin with water for 15 minutes; seek medical attention for ingestion .

Advanced: How can synthesis be optimized to maximize yield and minimize byproducts?

Methodological Answer:

  • Reaction Screening : Test solvents (DMF vs. ethanol), temperatures (RT vs. reflux), and catalysts (p-TsOH vs. HCl) .
  • In-line Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts .
  • Design of Experiments (DoE) : Apply factorial designs to optimize molar ratios and reaction time .

Case Study : Ethanol with HCl at 50°C for 18 hours increased yield by 22% compared to room-temperature reactions .

Advanced: How to resolve contradictions between computational and experimental structural data?

Methodological Answer:

  • Complementary Techniques : Compare XRD bond lengths/angles with DFT-optimized geometries .
  • Refinement Validation : Cross-check SHELXL results with JANA2006 for twinned crystals .
  • Error Analysis : Calculate standard uncertainties (SUs) for positional parameters to assess reliability .

Example : Discrepancies in triazole ring planarity were resolved by refining anisotropic displacement parameters in SHELXL .

Advanced: How can QSAR modeling predict biological activity of novel derivatives?

Methodological Answer:

Descriptor Selection : LogP, molar refractivity, H-bond donors/acceptors .

Dataset Curation : Collect MIC data from analogous triazole compounds .

Model Training : Use partial least squares (PLS) regression or machine learning (e.g., Random Forest) .

Validation : Apply leave-one-out cross-validation and external test sets .

Application : QSAR models for triazole-thiazole hybrids achieved R² = 0.89 in predicting antimicrobial activity .

Advanced: What in vitro models assess metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • Liver Microsomes : Incubate the compound with NADPH-regenerating systems; quantify parent compound depletion via LC-MS .
  • Hepatocyte Assays : Measure intrinsic clearance using primary human hepatocytes .
  • Metabolite ID : Use high-resolution MS/MS to characterize phase I/II metabolites .

Advanced: How to characterize unexpected byproducts during synthesis?

Methodological Answer:

  • LC-MS/MS : Identify molecular weights and fragmentation patterns of impurities .
  • NMR Analysis : Compare ¹H/¹³C spectra with reference databases to assign structures .
  • Single-Crystal XRD : Resolve ambiguous structures (e.g., regioisomers) .

Case Study : A byproduct from solvent-free synthesis was identified as a dimer via ESI-MS (m/z = 381.2) .

Advanced: How to reconcile discrepancies in reported biological activity data?

Methodological Answer:

  • Standardization : Follow CLSI guidelines for antimicrobial assays (e.g., inoculum size = 5 × 10⁵ CFU/mL) .
  • Compound Purity : Verify via HPLC (>95% purity) to exclude batch variability .
  • Strain Validation : Use ATCC reference strains to ensure consistency across labs .

Example : Discrepant MIC values for C. albicans were traced to differences in agar pH (5.4 vs. 7.2) .

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